2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol
Overview
Description
“2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been synthesized .Molecular Structure Analysis
The molecular formula of “this compound” is C8H18N2O . The structure includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 158.24 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 .Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 2-[methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have diverse biological activities . They are involved in various biological and pharmacological activities, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The compound’s molecular weight is 15725, and it has a predicted density of 0921±006 g/cm3 . Its boiling point is predicted to be 249.7±15.0 °C .
Result of Action
Piperidine derivatives are known to have diverse biological activities .
Properties
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-5-3-9(4-6-10)11(2)7-8-12/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWPINHOEXHUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.